N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide
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Overview
Description
N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in various fields of research and industry.
Preparation Methods
Common synthetic routes include radical trifluoromethylation and the use of trifluoromethyl ketones as intermediates . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving selective C–F bond activation. Common reagents used in these reactions include organophosphine catalysts and other specialized reagents designed for trifluoromethylation. Major products formed from these reactions include fluorinated derivatives and other functionalized compounds.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s stability and bioavailability make it a valuable tool in biological studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored in drug development, particularly for its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The compound’s effects are mediated through the modulation of enzyme activity and receptor interactions, leading to various biological outcomes.
Comparison with Similar Compounds
N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share similar chemical properties but differ in their specific applications and reactivity. The unique combination of the cyanocyclopropyl and trifluoromethylphenyl groups in this compound sets it apart, providing distinct advantages in terms of stability and bioavailability.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c1-2-12(14(22)21-15(10-20)7-8-15)9-11-3-5-13(6-4-11)16(17,18)19/h3-6,12H,2,7-9H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCMVUWNNAGWFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2(CC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.